molecular formula C14H13NO4 B14493230 3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- CAS No. 65239-37-4

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl-

Cat. No.: B14493230
CAS No.: 65239-37-4
M. Wt: 259.26 g/mol
InChI Key: CHKQZEXIGJMKNJ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- is a chemical compound known for its unique structure and properties It is a derivative of pyridinecarboxylic acid, featuring a methoxyphenoxy group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- typically involves the reaction of 2-methoxyphenol with 3-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-3-carboxylic acid
  • 3-Methoxypicolinic acid
  • 2-(4-Cyano-2-methoxyphenoxy)pyridine-3-carboxylic acid

Uniqueness

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

65239-37-4

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-9-7-8-10(14(16)17)13(15-9)19-12-6-4-3-5-11(12)18-2/h3-8H,1-2H3,(H,16,17)

InChI Key

CHKQZEXIGJMKNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OC2=CC=CC=C2OC

Origin of Product

United States

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